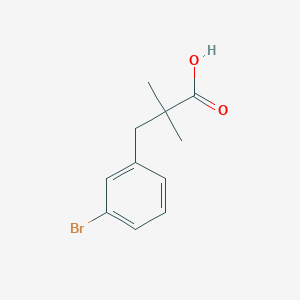

1-Bromo-2-iodo-4-méthylbenzène

Vue d'ensemble

Description

1-Bromo-2-iodo-4-methylbenzene is a halogenated aromatic compound that has not been directly studied in the provided papers. However, related compounds such as 1,2-dibromo-4-iodobenzene and 1,2-dibromobenzenes have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of 1-Bromo-2-iodo-4-methylbenzene .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. For instance, 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene have been synthesized as intermediates in various organic transformations . Additionally, the synthesis of bromobenzene derivatives from bromoanilines has been reported, indicating a potential pathway for the synthesis of 1-Bromo-2-iodo-4-methylbenzene through similar methods .

Molecular Structure Analysis

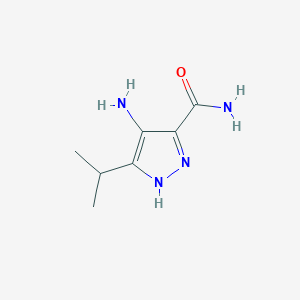

The molecular structure of halogenated benzenes is influenced by the presence of large halogen substituents. In the case of 2,4-dibromo-1-iodo-benzene, the proximity of halogen atoms induces only minor distortions in the molecule, with the halogen atoms remaining in the plane of the molecule . This suggests that 1-Bromo-2-iodo-4-methylbenzene may also exhibit a planar structure with minimal distortion due to the presence of bromine and iodine atoms.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions due to the reactivity of the halogen substituents. For example, 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene are used as precursors for organometallic nucleophilic reagents . The presence of bromine and iodine in 1-Bromo-2-iodo-4-methylbenzene could similarly facilitate nucleophilic substitution reactions, making it a valuable synthon in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are characterized by their intermolecular interactions. For instance, bromo- and bromomethyl-substituted benzenes exhibit Br...Br interactions and hydrogen bonds H...Br, which influence their crystal packing and stability . The crystal structure of 1-bromo-4-methylselenobenzene, a compound with a similar substitution pattern to 1-Bromo-2-iodo-4-methylbenzene, shows that the molecule is essentially planar, and the intermolecular interactions determine the crystal packing . Therefore, it can be inferred that 1-Bromo-2-iodo-4-methylbenzene may have similar packing motifs influenced by halogen bonding and other non-covalent interactions.

Applications De Recherche Scientifique

Synthèse Organique

Le 1-Bromo-2-iodo-4-méthylbenzène est un composé aromatique halogéné qui peut être utilisé comme bloc de construction en synthèse organique . Il peut être utilisé pour synthétiser une variété de molécules organiques complexes, y compris des produits pharmaceutiques et des matériaux pour l'électronique organique .

Ligand dans les réactions d'échange d'halogènes

Le composé peut agir comme un ligand dans les réactions d'échange d'halogènes . Il s'agit d'un type de réaction où un atome d'halogène dans une molécule est remplacé par un autre .

Synthèse de composés benzyl-protégés

Le this compound peut être utilisé dans la synthèse de composés benzyl-protégés . Ces composés ont une variété d'applications dans les produits pharmaceutiques et la science des matériaux .

Précurseur d'autres composés halogénés

Ce composé peut être utilisé comme précurseur d'autres composés halogénés . Par exemple, il peut être utilisé pour synthétiser le 1-bromo-4-chlorobutane , qui est un réactif utile en synthèse organique .

Synthèse de composés fluorés

Le this compound peut être utilisé pour synthétiser des composés fluorés . Les composés fluorés ont une large gamme d'applications, y compris dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .

Synthèse de composés iodés

Ce composé peut également être utilisé pour synthétiser des composés iodés . Les composés iodés sont utilisés dans une variété d'applications, y compris comme agents de contraste en imagerie médicale .

Safety and Hazards

This compound is classified as a warning hazard. It is a flammable liquid and vapor, can cause skin irritation, and is toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, eye protection, and face protection .

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-2-iodo-4-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1-Bromo-2-iodo-4-methylbenzene undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-2-iodo-4-methylbenzene involve the substitution reactions of benzene . The compound can bond to a nucleophile to give a substitution or addition product .

Pharmacokinetics

Its molecular weight is 296931 Da , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Bromo-2-iodo-4-methylbenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .

Action Environment

The action of 1-Bromo-2-iodo-4-methylbenzene can be influenced by various environmental factors. For instance, the presence of a base is necessary for the second step of the reaction . Additionally, the reaction may be hindered if the benzene ring is strongly deactivated .

Propriétés

IUPAC Name |

1-bromo-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOUOTRVXNQGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584746 | |

| Record name | 1-Bromo-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858841-53-9 | |

| Record name | 1-Bromo-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

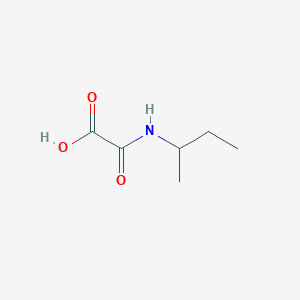

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)